

Verofylline: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: Verofylline

Cat. No.: B1632753

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Abstract

Verofylline is a methylxanthine derivative that acts as a phosphodiesterase 4 (PDE4) inhibitor. By preventing the degradation of cyclic adenosine monophosphate (cAMP), **Verofylline** modulates various cellular processes, making it a compound of interest for research in inflammatory diseases and other conditions. These application notes provide detailed protocols for the preparation of **Verofylline** solutions and its application in common preclinical experimental settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Verofylline** is presented in Table 1. This information is essential for accurate preparation of solutions and for understanding the compound's behavior in experimental systems.

Table 1: Chemical and Physical Properties of **Verofylline**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ N ₄ O ₂	[1]
Molecular Weight	250.3 g/mol	[1]
Appearance	Solid (assumed)	General knowledge
Storage	-20°C	General knowledge
Stability	≥ 2 years at -20°C	General knowledge

Solubility

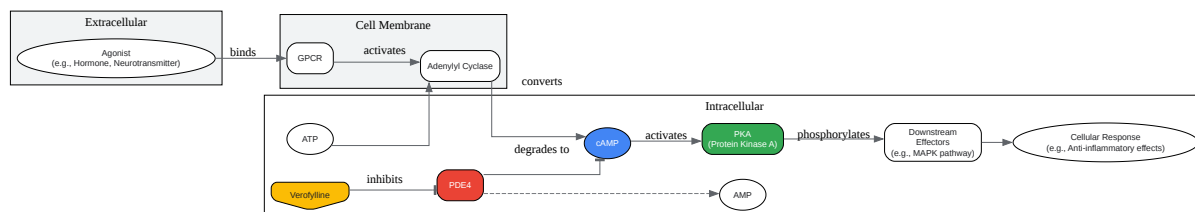
Specific quantitative solubility data for **Verofylline** in common laboratory solvents is not readily available. However, based on the solubility of the structurally related methylxanthine, Theophylline, it is anticipated that **Verofylline** is soluble in dimethyl sulfoxide (DMSO) and ethanol. The solubility of Theophylline is provided in Table 2 as a reference. It is strongly recommended to perform a small-scale solubility test before preparing a large stock solution.

Table 2: Solubility of Theophylline (as a reference for **Verofylline**)

Solvent	Solubility (mg/mL)	Source
DMSO	11.11	[2]
Ethanol	15.19	[3]
Water	5.5	[3]

Signaling Pathway

Verofylline's primary mechanism of action is the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many signaling pathways. By inhibiting PDE4, **Verofylline** leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of cellular responses. One of the key downstream pathways influenced by the cAMP/PKA axis is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.



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Caption: **Verofylline** inhibits PDE4, increasing cAMP levels and activating PKA.

Experimental Protocols

Preparation of Verofylline Stock Solution

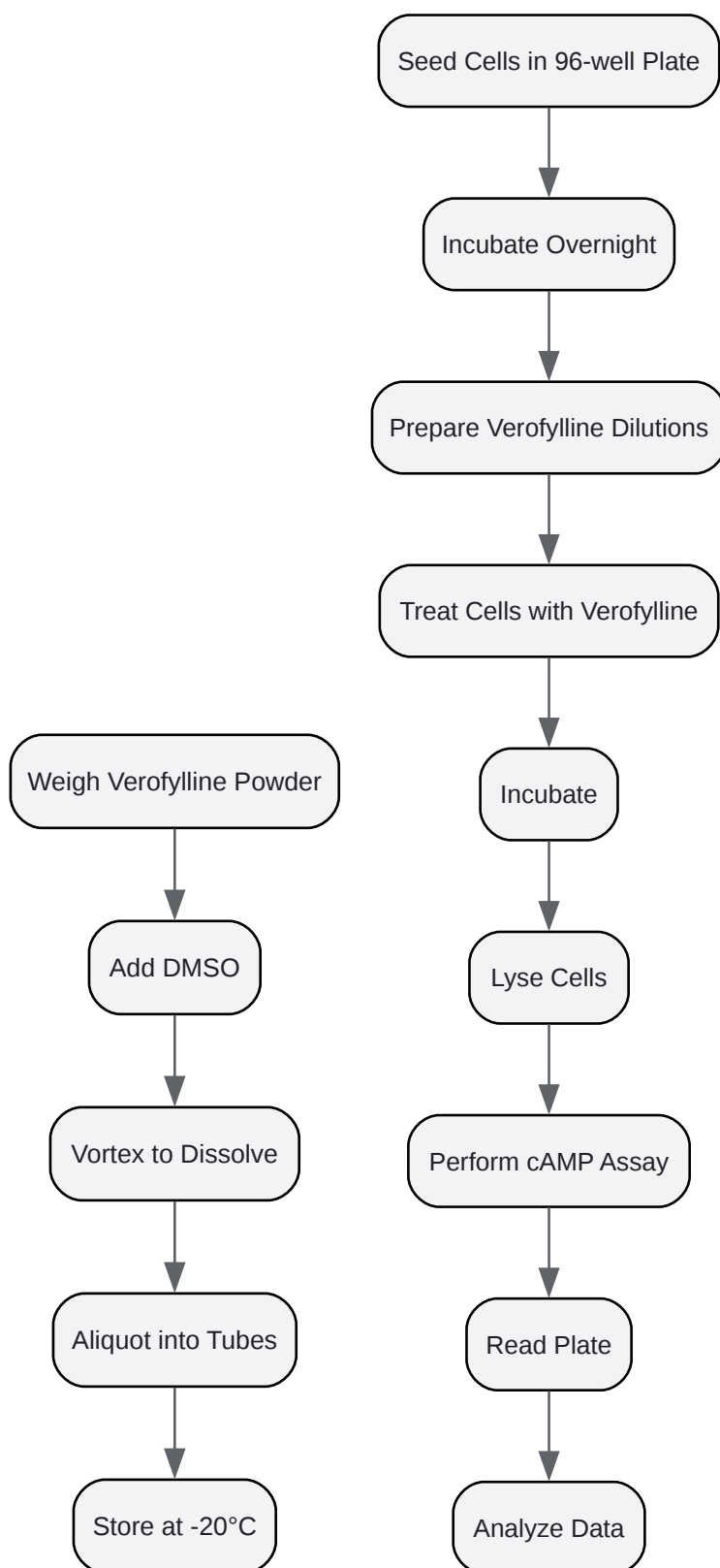
This protocol describes the preparation of a 10 mM stock solution of **Verofylline** in DMSO.

Materials:

- **Verofylline** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Calculate the required mass of **Verofylline**:
 - Molecular Weight of **Verofylline** = 250.3 g/mol
 - To prepare 1 mL of a 10 mM stock solution, weigh out 0.2503 mg of **Verofylline**. For ease of weighing, it is recommended to prepare a larger volume (e.g., 10 mL, requiring 2.503 mg).
- Dissolution:
 - Aseptically transfer the weighed **Verofylline** powder into a sterile microcentrifuge tube.
 - Add the calculated volume of DMSO to the tube.
 - Vortex the solution until the **Verofylline** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for long-term storage.



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References

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